
Bis(aminomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(aminomethyl)pyridine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where two aminomethyl groups are attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Bis(aminomethyl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with formaldehyde and ammonia. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the reduction of 2,6-lutidine-4,5-dione with formaldehyde, which also produces this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Bis(aminomethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: this compound can participate in substitution reactions, where the aminomethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
科学研究应用
Bis(aminomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals. These complexes are often studied for their catalytic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives has shown promise in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and other materials with specific properties .
作用机制
The mechanism of action of bis(aminomethyl)pyridine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, such as hydrogenation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
相似化合物的比较
- 2-Aminomethylpyridine
- 3-Aminomethylpyridine
- 4-Aminomethylpyridine
Comparison: Bis(aminomethyl)pyridine is unique due to the presence of two aminomethyl groups, which enhance its ability to form stable complexes with metals. This makes it more versatile in catalytic applications compared to its mono-substituted counterparts. Additionally, the positioning of the aminomethyl groups on the pyridine ring can influence the reactivity and properties of the compound .
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
[2-(aminomethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2 |
InChI 键 |
PNGMPEBISKWFGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


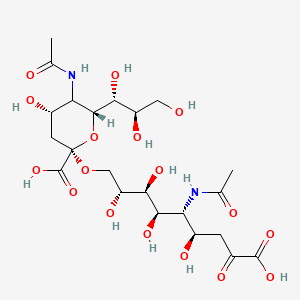


![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
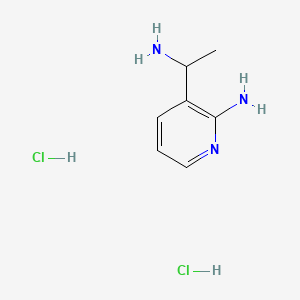
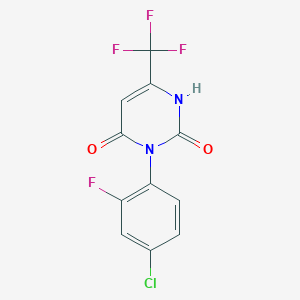

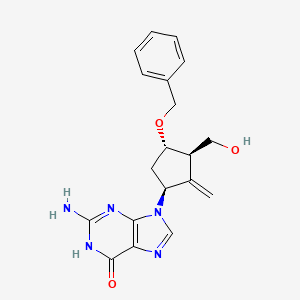

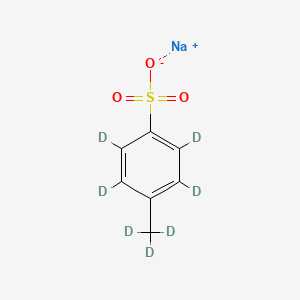
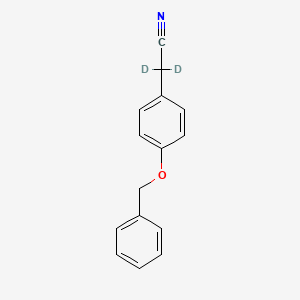
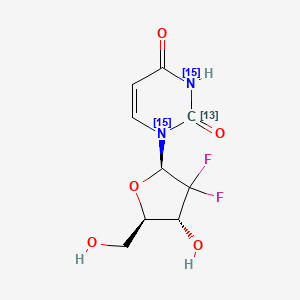

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
